molecular formula C23H20O3 B2567969 (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 358656-54-9

(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No. B2567969
CAS RN: 358656-54-9
M. Wt: 344.41
InChI Key: YRUQZSMVYPPMEO-NTCAYCPXSA-N
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Description

(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It is a yellow crystalline solid that has been widely used in scientific research due to its diverse pharmacological properties.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • The study of acidolysis mechanisms in lignin model compounds reveals the significance of the γ-hydroxymethyl group and the existence of a hydride transfer mechanism, indicating the complex behavior of related compounds under acidic conditions (T. Yokoyama, 2015).
  • Research on 1,2-oxazines and related compounds, including synthesis and electrophilic properties, highlights the versatility of these structures for creating pharmacologically active molecules (M. Sainsbury, 1991).

Biological Activities

  • Chromones and their derivatives, including structures similar to "(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one," have been reviewed for their antioxidant potential, which is crucial for neutralizing active oxygen and free radicals to prevent cell impairment (Preeti Yadav et al., 2014).
  • The anti-cancer and anti-inflammatory potential of 4′-Geranyloxyferulic acid, a compound with a similar phenolic structure, has been explored for its dietary chemopreventive properties in colon cancer, showcasing the medicinal promise of related compounds (F. Epifano et al., 2015).

Pharmaceutical Applications

  • A detailed review of the discovery and investigation of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones emphasizes their potential as antineoplastic agents, highlighting the importance of such structures in drug development (Mohammad Hossain et al., 2020).

properties

IUPAC Name

(E)-1-(3-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-25-22-9-5-8-20(16-22)23(24)15-12-18-10-13-21(14-11-18)26-17-19-6-3-2-4-7-19/h2-16H,17H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUQZSMVYPPMEO-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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